(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one
Overview
Description
(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical Properties
A study by Murthy et al. (2013) investigated novel 4-substituted arylidene oxazolones, similar in structure to the compound , for their third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behavior, which is crucial for applications in optical devices and photonic technologies (Murthy et al., 2013).
Synthesis and Molecular Docking
Katariya et al. (2021) conducted research on novel biologically potent compounds, which included oxazole derivatives. These compounds showed promising anticancer and antimicrobial activities, suggesting potential applications in pharmaceuticals (Katariya et al., 2021).
Photostabilization of Poly(vinyl chloride)
Balakit et al. (2015) synthesized new thiophene derivatives, including compounds structurally related to the one . These materials were effective in reducing the photodegradation of poly(vinyl chloride), indicating their use in enhancing the durability of PVC products (Balakit et al., 2015).
Antibacterial and Antifungal Activities
Research by Nguyen et al. (2019) explored compounds including oxazol-5-one derivatives for their antimicrobial properties. They found significant activities against a range of bacteria and fungi, underscoring their potential in developing new antimicrobial agents (Nguyen et al., 2019).
Two-Photon Absorption Properties
Rodrigues et al. (2012) synthesized oxazolone derivatives with high two-photon absorption cross-sections, important for applications in nonlinear optics and imaging. These compounds showed promise for use in advanced optical technologies (Rodrigues et al., 2012).
Antioxidant Activity
Research by Taha (2012) involved synthesizing derivatives of oxazol-5(4H)-one, demonstrating promising antioxidant activity. Such properties are significant in medical and cosmetic applications to combat oxidative stress (Taha, 2012).
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-6-2-3-15-9(6)4-7-8(5-11)12-14-10(7)13/h2-4H,5H2,1H3/b7-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPJAKPLLMZBNW-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/2\C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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